3-Nitro-4-piperazin-1-ylbenzamide
Overview
Description
3-Nitro-4-piperazin-1-ylbenzamide is a chemical compound with the molecular formula C11H14N4O3. It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-piperazin-1-ylbenzamide typically involves the nitration of 4-piperazin-1-ylbenzamide. One common method includes the reaction of 4-piperazin-1-ylbenzamide with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the nitrating agents and manage the exothermic nature of the nitration reaction .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-piperazin-1-ylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Major Products Formed
Reduction: 3-Amino-4-piperazin-1-ylbenzamide.
Scientific Research Applications
3-Nitro-4-piperazin-1-ylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Nitro-4-piperazin-1-ylbenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine moiety can enhance the compound’s ability to interact with biological receptors, increasing its efficacy and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1-piperazinylbenzene: Similar structure but lacks the amide group.
3-Nitro-4-piperidin-1-ylbenzamide: Similar structure but contains a piperidine ring instead of a piperazine ring.
Uniqueness
3-Nitro-4-piperazin-1-ylbenzamide is unique due to the presence of both the nitro group and the piperazine moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-nitro-4-piperazin-1-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c12-11(16)8-1-2-9(10(7-8)15(17)18)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H2,12,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCKMJVVNSKJSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387747 | |
Record name | 3-nitro-4-piperazin-1-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335210-46-3 | |
Record name | 3-nitro-4-piperazin-1-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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